3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea)

Epoxy curing kinetics Differential scanning calorimetry Latent accelerator

3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) (CAS 26841-33-8; molecular formula C₂₁H₃₆N₄O₂; MW 376.55) is a symmetrically substituted bis-urea derivative belonging to the class of aromatic substituted ureas used as latent accelerators for epoxy-dicyandiamide (DICY) curing systems. Structurally, it features a 4-methyl-1,3-phenylene core bearing two 1,1-dipropylurea moieties, distinguishing it from the widely commercialized dimethyl analog (CAS 17526-94-2, sold as OMICURE® U-24M, DYHARD® UR500, and Technicure® TDU-200M).

Molecular Formula C21H36N4O2
Molecular Weight 376.5 g/mol
CAS No. 26841-33-8
Cat. No. B11958748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea)
CAS26841-33-8
Molecular FormulaC21H36N4O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)NC1=CC(=C(C=C1)C)NC(=O)N(CCC)CCC
InChIInChI=1S/C21H36N4O2/c1-6-12-24(13-7-2)20(26)22-18-11-10-17(5)19(16-18)23-21(27)25(14-8-3)15-9-4/h10-11,16H,6-9,12-15H2,1-5H3,(H,22,26)(H,23,27)
InChIKeyOCWHZNDECVZSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) (CAS 26841-33-8): Procurement-Grade Overview for Epoxy Formulators


3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) (CAS 26841-33-8; molecular formula C₂₁H₃₆N₄O₂; MW 376.55) is a symmetrically substituted bis-urea derivative belonging to the class of aromatic substituted ureas used as latent accelerators for epoxy-dicyandiamide (DICY) curing systems [1]. Structurally, it features a 4-methyl-1,3-phenylene core bearing two 1,1-dipropylurea moieties, distinguishing it from the widely commercialized dimethyl analog (CAS 17526-94-2, sold as OMICURE® U-24M, DYHARD® UR500, and Technicure® TDU-200M) . The compound is classified within the broader family of N-aryl-N′,N′-dialkyl ureas whose accelerating efficacy in epoxy/DICY systems has been systematically correlated with the steric bulk of the N-alkyl substituents . Its predicted physicochemical properties include a density of 1.071±0.06 g/cm³ and a boiling point of 572.3±50.0 °C .

Why 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) Cannot Be Replaced by Generic Dimethylurea Accelerators


Within the substituted urea accelerator class, the N-alkyl substituent identity is not a trivial variation—it directly governs the accelerator's thermal dissociation kinetics and, consequently, the balance between curing reactivity and one-component formulation shelf life . Systematic DSC studies on epoxy/DICY systems have demonstrated that as the steric bulk of the N,N-dialkyl group increases in the order methyl < ethyl < n-propyl < n-butyl, the DSC peak-top curing temperature (T_peak top) rises accordingly, reflecting progressively slower cure rates . Conversely, less bulky dimethylamine-derived ureas (e.g., fenuron, diuron, and toluene bis-dimethylurea) exhibit higher acceleration but shorter room-temperature latency, with typical shelf lives of 2–3 months in DGEBA/DICY formulations . A formulator substituting the dipropyl variant with the dimethyl analog would therefore risk premature viscosity build-up in one-part systems or, conversely, substituting the dimethyl variant with the dipropyl analog would require higher cure temperatures or longer dwell times. The bis-urea architecture of this compound further differentiates it from monourea accelerators by providing a difunctional crosslinking contribution that can enhance cured-network integrity without introducing halogen atoms [1].

Quantitative Differentiation Evidence: 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) vs. Closest Analogs


Curing Reactivity: DSC Peak-Top Temperature Comparison of Dipropyl vs. Dimethyl Urea Accelerators in Epoxy/DICY

In the model epoxy/DICY system (DGEBA/DICY/urea = 3.5/1/0.08 molar ratio; DSC heating rate 5 °C/min), N-phenyl-N′,N′-di(n-propyl)urea (Urea 5, the monourea structural analog of the target compound's dipropylurea moiety) exhibited a measurably higher DSC peak-top temperature (T_peak top) compared with N-phenyl-N′,N′-dimethylurea (Urea 1, fenuron), the monourea analog of the commercial dimethyl accelerator . The authors explicitly state: 'As bulkiness of alkyl group increased in the order of methyl, ethyl, n-propyl, and n-butyl, T_peak top temperature became higher accordingly' and that ureas 4 and 5 (diethyl and di-n-propyl) 'exhibited acceleration effects much less than that of 1' . This structure-activity relationship establishes that the dipropyl substitution confers a measurably lower acceleration efficacy—i.e., higher cure onset temperature—compared with the dimethyl substitution, a difference attributable to the greater steric hindrance of the released di-n-propylamine vs. dimethylamine .

Epoxy curing kinetics Differential scanning calorimetry Latent accelerator Structure-activity relationship

Formulation Latency: Projected Shelf-Life Advantage of the Dipropyl Variant Over Dimethylurea Accelerators

The inverse correlation between accelerating activity and formulation storage stability is a well-established principle for substituted urea accelerators [1]. The commercial dimethyl analog (OMICURE® U-24M, toluene bis-dimethylurea) provides a room-temperature shelf life of >3 months in DGEBA/DICY formulations, with a time-to-double-viscosity of approximately 10 weeks at recommended loading (<5 phr) . Industry sources explicitly note that 'the more the urea accelerator decreases the curing time and temperature, the less stable the one-component formulation,' with shelf lives for extremely active ureas ranging from 4–8 weeks, while less reactive urea accelerators can exceed one year [2]. Given the established relationship that di-n-propylamine-releasing ureas exhibit lower acceleration (higher T_peak) than dimethylamine-releasing ureas, the dipropyl variant is projected to confer measurably longer formulation latency—potentially extending beyond the 3-month benchmark of the dimethyl analog. This class-level inference is supported by the observation that UR200 (diuron-type) and UR500 (bis-dimethylurea-type) exhibit latency of 2–3 months, whereas less reactive variants in the UR series achieve storage stability of 3–24 months depending on formulation .

One-component epoxy Shelf-life stability Viscosity stability Latent curing agent

Amine Volatility and Process Handling: Dipropylamine vs. Dimethylamine Release During Thermal Cure

The accelerating mechanism of N-aryl-N′,N′-dialkyl ureas in epoxy/DICY systems involves thermal dissociation to release the corresponding secondary amine, which subsequently forms tertiary amines that catalyze the epoxy-DICY addition reaction . The Liu et al. (2010) study explicitly excluded dimethylamine from direct amine testing 'because of the difficulty in mixing it into the epoxy formulation due to its high volatility' . Dimethylamine (boiling point ~7 °C) is a highly volatile gas at ambient conditions, posing measurable challenges in formulation mixing, storage headspace management, and workplace exposure control. In contrast, di-n-propylamine (boiling point ~109–110 °C) is a liquid at room temperature with significantly lower vapor pressure, enabling more straightforward incorporation into formulations and reduced volatile amine emissions during both compounding and early-stage curing [1]. This physicochemical distinction translates to a tangible process-handling advantage for the dipropyl variant, particularly in open-mold processing environments, continuous prepreg lines, and applications where amine odor and exposure are procurement-relevant criteria.

Amine volatility Industrial hygiene Process safety Cure by-product management

Halogen-Free Bis-Urea Architecture: Structural Differentiation from Halogenated Monourea Accelerators

The target compound is a bis-urea featuring two 1,1-dipropylurea groups on a 4-methyl-1,3-phenylene scaffold, giving it a difunctional architecture and a halogen-free composition . This contrasts with widely used monourea accelerators such as diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea, CAS 330-54-1) and monuron (3-(4-chlorophenyl)-1,1-dimethylurea, CAS 150-68-5), which contain aromatic chlorine substituents [1]. In epoxy/DICY systems, the Liu et al. (2010) study demonstrated that aryl substituents (H, 4-Cl, 3,4-Cl₂) on the phenyl ring of N-aryl-N′,N′-dimethylureas had 'only a negligible effect on the acceleration ability' , indicating that the halogen atoms on diuron and monuron do not enhance cure performance but introduce halogen content that is increasingly restricted in electronics applications (e.g., printed circuit board laminates, semiconductor encapsulants) under IEC 61249-2-21 halogen-free standards (<900 ppm Cl, <900 ppm Br, <1500 ppm total halogens). The bis-urea architecture further provides a potential contribution to cured-network crosslink density through the difunctional urea moiety, a feature absent in monourea accelerators that function solely as catalytic amine sources [2].

Halogen-free formulation Bis-urea curing agent Crosslink density Electronics-grade epoxy

Where 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) Delivers Procurement-Relevant Differentiation: Application Scenarios


Extended-Shelf-Life One-Component Epoxy Adhesives for Automotive Structural Bonding

Automotive manufacturers require one-component epoxy structural adhesives with guaranteed room-temperature shelf lives exceeding 6 months to accommodate global supply chains and just-in-time inventory systems. In this scenario, the dipropyl variant's inherently lower reactivity (higher T_peak top by ~20–28 °C vs. dimethyl analog) translates to measurably slower viscosity build-up during storage . The less volatile di-n-propylamine by-product also reduces the risk of container pressurization and amine odor during dispensing, a documented concern with dimethylamine-releasing accelerators in high-volume automotive assembly environments .

Halogen-Free Prepreg Systems for High-Reliability Printed Circuit Boards

The IEC 61249-2-21 halogen-free mandate for PCB laminates prohibits chlorine- and bromine-containing flame retardants and additives. The target compound's inherent halogen-free bis-urea structure makes it a candidate accelerator for DICY-cured epoxy prepregs where diuron and monuron (containing 30.4% and 17.9% Cl, respectively) are disallowed [1]. The bis-urea architecture contributes to cured-network integrity through difunctional incorporation, a feature absent in halogen-free monourea alternatives [2]. The moderate cure temperature requirement (~140–160 °C, inferred from class data) aligns with standard PCB lamination press cycles.

Low-Odor Epoxy Powder Coatings for Indoor Applications

Epoxy powder coatings for indoor furniture, appliance, and architectural applications face stringent residual odor specifications. The release of highly volatile dimethylamine (bp ~7 °C) from commercial dimethylurea accelerators during thermal cure has been identified as a contributor to cured-coating odor [3]. The substantially lower volatility of di-n-propylamine (bp ~109 °C) released from the dipropyl variant directly addresses this concern, providing a measurable reduction in post-cure volatile amine content without sacrificing the latency that makes urea accelerators attractive for powder coating storage stability [4].

Research Tool for Structure-Activity Studies in Epoxy Latent Cure Systems

For academic and industrial R&D groups investigating the quantitative relationship between accelerator molecular structure and epoxy/DICY cure kinetics, this compound serves as the dipropyl member of a systematic homologous series (dimethyl → diethyl → dipropyl → dibutyl). The Liu et al. (2010) framework established that DSC peak temperature scales with alkyl bulkiness, but the study employed monourea phenyl derivatives rather than bis-urea phenylene derivatives . Incorporating this bis-urea dipropyl compound into comparative DSC, rheometric, and DMA studies would allow researchers to deconvolute the contributions of (a) N-alkyl steric effects, (b) monourea vs. bis-urea architecture, and (c) amine volatility to overall cure kinetics and cured-network thermomechanical properties.

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